molecular formula C10H20N2O B13089350 N'-hydroxy-4-propylcyclohexane-1-carboximidamide

N'-hydroxy-4-propylcyclohexane-1-carboximidamide

Cat. No.: B13089350
M. Wt: 184.28 g/mol
InChI Key: HPPFEMDYDYAFEI-UHFFFAOYSA-N
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Description

N’-hydroxy-4-propylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C₁₀H₂₀N₂O It is known for its unique structure, which includes a cyclohexane ring substituted with a propyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-propylcyclohexane-1-carboximidamide typically involves the reaction of 4-propylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-4-propylcyclohexane-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-propylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the hydroxyl or propyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-hydroxy-4-propylcyclohexane-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-propylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-methylcyclohexane-1-carboximidamide
  • N’-hydroxy-4-ethylcyclohexane-1-carboximidamide
  • N’-hydroxy-4-butylcyclohexane-1-carboximidamide

Uniqueness

N’-hydroxy-4-propylcyclohexane-1-carboximidamide is unique due to its specific substitution pattern on the cyclohexane ring The propyl group provides distinct steric and electronic properties compared to other alkyl-substituted analogs

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N'-hydroxy-4-propylcyclohexane-1-carboximidamide

InChI

InChI=1S/C10H20N2O/c1-2-3-8-4-6-9(7-5-8)10(11)12-13/h8-9,13H,2-7H2,1H3,(H2,11,12)

InChI Key

HPPFEMDYDYAFEI-UHFFFAOYSA-N

Isomeric SMILES

CCCC1CCC(CC1)/C(=N/O)/N

Canonical SMILES

CCCC1CCC(CC1)C(=NO)N

Origin of Product

United States

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